4-Iodo-2-methyl-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives is a well-studied area. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene with KClO3-H2SO4 as the chlorinating reagent . Although the synthesis of 4-Iodo-2-methyl-1-nitrobenzene is not explicitly described, similar methods could potentially be applied, with appropriate modifications to introduce the iodine and methyl groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can vary significantly with different substituents, as seen in the study of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes. These compounds displayed a great diversity in crystal structures despite subtle changes in molecular structure . This suggests that the molecular structure of 4-Iodo-2-methyl-1-nitrobenzene would also be influenced by the presence of the iodo and methyl substituents, potentially affecting its crystalline form and other structural properties.
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives can be influenced by the nature of the substituents. For example, the photoreduction of nitrobenzenes with electron-donating substituents in the presence of triethylamine was efficient in initiating polymerization of methyl methacrylate, while those with electron-withdrawing substituents showed negligible polymerization . This indicates that the iodo and methyl groups in 4-Iodo-2-methyl-1-nitrobenzene would play a crucial role in determining its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. For instance, the construction of 1-Iodo-4-nitrobenzene nanowires on graphite was observed, suggesting that similar iodo-nitrobenzene compounds might also exhibit the ability to form nanostructures under certain conditions . The presence of the iodo substituent in 4-Iodo-2-methyl-1-nitrobenzene could impart unique physical properties, such as higher molecular weight and potential for halogen bonding, which could influence its solubility, melting point, and other physical characteristics.
Scientific Research Applications
Application 1: Hydrogenation of 1-iodo-4-nitrobenzene
- Summary of the Application: This application involves the use of 4-Iodo-2-methyl-1-nitrobenzene in the hydrogenation process to produce functionalized anilines, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries .
- Methods of Application: The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts. The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
- Results or Outcomes: The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . With increasing operation time, a catalyst deactivation occurred which could only briefly compensate by an increase of the reaction temperature .
Application 2: Synthesis of 1-(2-Nitrophenyl)-1H-indole
- Summary of the Application: 4-Iodo-2-methyl-1-nitrobenzene is used in the synthesis of 1-(2-Nitrophenyl)-1H-indole .
- Methods of Application: The synthesis is carried out in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- Results or Outcomes: The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPWAALRHXSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539779 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methyl-1-nitrobenzene | |
CAS RN |
52415-00-6 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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